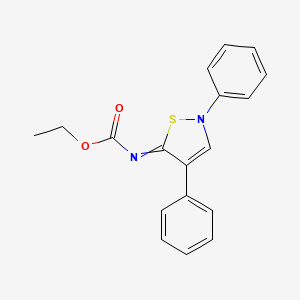
Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 2,4-diphenylthiazole with ethyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenylthiazole: A precursor in the synthesis of the compound.
Ethyl carbamate: A structurally related compound with different biological activities.
Uniqueness
Ethyl (2,4-diphenyl-1,2-thiazol-5(2H)-ylidene)carbamate is unique due to its specific thiazole-based structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62538-73-2 |
|---|---|
Molecular Formula |
C18H16N2O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl N-(2,4-diphenyl-1,2-thiazol-5-ylidene)carbamate |
InChI |
InChI=1S/C18H16N2O2S/c1-2-22-18(21)19-17-16(14-9-5-3-6-10-14)13-20(23-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
InChI Key |
NJEOWPXUMRHFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C1C(=CN(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-2,2-Dichloroethylidene]acetamide](/img/structure/B14525754.png)
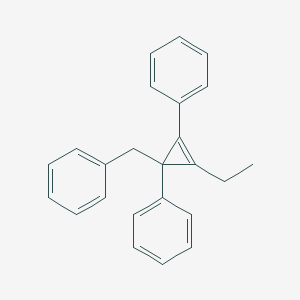
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
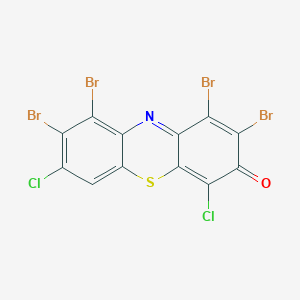
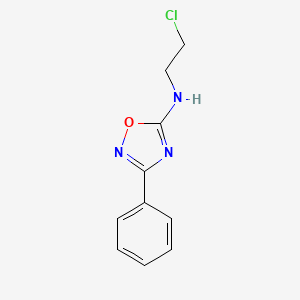
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
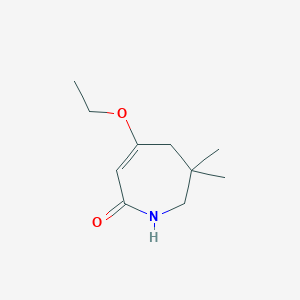
![2-{[(1-Benzofuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14525806.png)
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
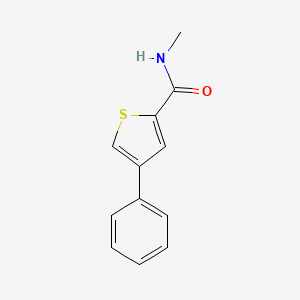
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
![5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14525839.png)
![2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B14525842.png)
